

An In-depth Technical Guide to the Basicity and pKa of Diisopropylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basicity and pKa of **diisopropylamine**, a crucial secondary amine in organic synthesis. It details the underlying chemical principles, quantitative data, experimental determination protocols, and the practical implications of its unique structural and electronic properties.

Physicochemical Properties of Diisopropylamine

Diisopropylamine, systematically named N-(propan-2-yl)propan-2-amine, is a colorless liquid characterized by a distinct ammonia-like odor.[1] Its physical and chemical properties are fundamental to its application and handling in a laboratory setting.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ N	[1]
Molar Mass	101.193 g⋅mol ⁻¹	[1]
pKa of Conjugate Acid (BH+)	11.07 (in water)	[1][2]
pKb	3.43	[1]
Boiling Point	83-85 °C	[1]
Melting Point	-61 °C	[1]
Density	0.722 g/mL (at 25 °C)	[1]
Solubility in Water	Miscible	[1]

Basicity and pKa: A Quantitative Perspective

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is quantified using the base dissociation constant (Kb) or, more commonly, the pKa of its conjugate acid (BH⁺).[3]

The equilibrium reaction for **diisopropylamine** in water is as follows:

$$(CH_3)_2CH-NH-CH(CH_3)_2 + H_2O \Rightarrow (CH_3)_2CH-NH_2^+-CH(CH_3)_2 + OH^-$$

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the corresponding conjugate acid, the diisopropylammonium ion.[3] A higher pKa value for the conjugate acid signifies a stronger base, as it indicates that the acid is weaker and less likely to donate its proton. With a pKa of approximately 11.07, **diisopropylamine** is classified as a moderately strong base.[1][2]

The relationship between pKa and pKb at 25° C is given by the equation: pKa + pKb = 14.

Theoretical Basis of Diisopropylamine's Basicity and Nucleophilicity



The chemical behavior of **diisopropylamine** is a direct consequence of its molecular structure, specifically the interplay between electronic and steric effects.

Inductive Effect

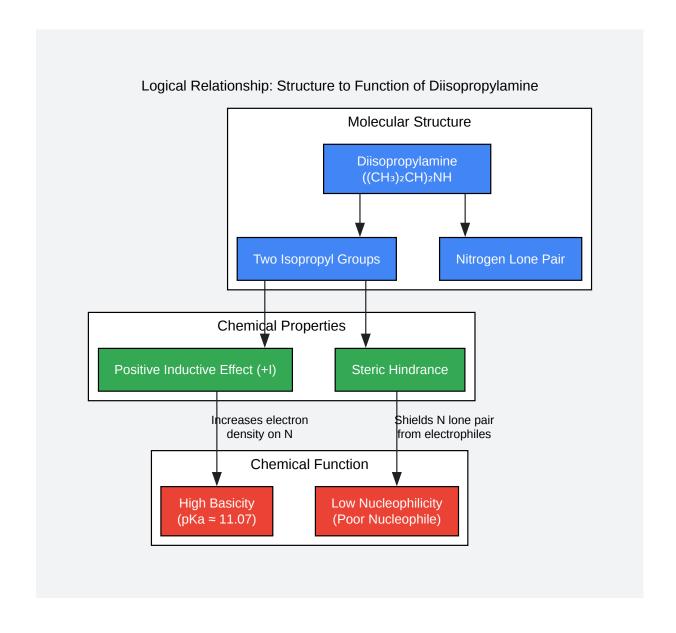
Alkyl groups, such as the two isopropyl groups in **diisopropylamine**, are electron-donating.[4] [5] They exhibit a positive inductive effect (+I), pushing electron density towards the central nitrogen atom. This increased electron density on the nitrogen makes its lone pair more available and more attractive to protons, thereby increasing the amine's basicity compared to ammonia (pKa of conjugate acid ≈ 9.3).[4]

Steric Hindrance

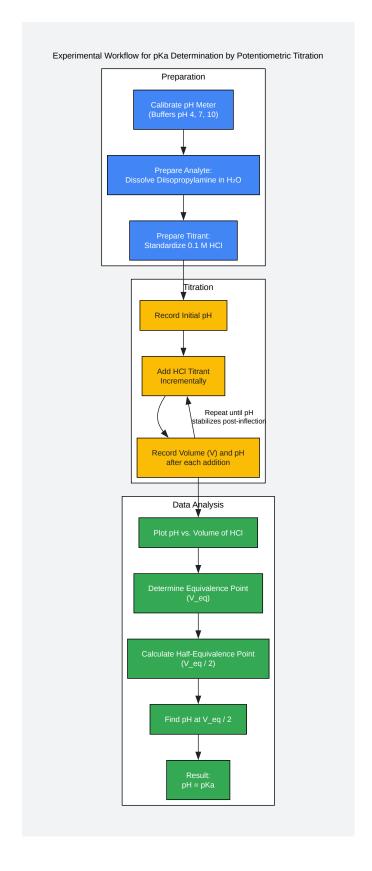
The two bulky isopropyl groups create significant steric congestion around the nitrogen atom's lone pair.[6] While this steric hindrance does not prevent the small proton from accessing the lone pair (allowing it to function as a strong base), it effectively blocks larger electrophiles from approaching.[6][7] This steric shielding is the reason **diisopropylamine** is classified as a non-nucleophilic base.[6] This property is highly valuable in organic synthesis, where it can deprotonate a substrate without causing unwanted nucleophilic side reactions, such as substitution or addition.[6]

The logical relationship between **diisopropylamine**'s structure and its function is illustrated below.









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